Product packaging for Diethylamine hydrobromide(Cat. No.:CAS No. 6274-12-0)

Diethylamine hydrobromide

Cat. No.: B1243973
CAS No.: 6274-12-0
M. Wt: 154.05 g/mol
InChI Key: AATGHKSFEUVOPF-UHFFFAOYSA-N
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Description

Significance and Scope of Diethylamine (B46881) Hydrobromide Research

The significance of diethylamine hydrobromide in research stems from its versatile nature as a reagent and building block in organic synthesis. guidechem.com It serves as a precursor for introducing the diethylamino group into molecules and is utilized as a catalyst in certain chemical reactions. guidechem.comsmolecule.com

The scope of its research applications is broad, encompassing several key areas:

Organic Synthesis: It is a key reagent in the synthesis of various organic compounds. guidechem.comchembk.com For example, it has been used in the synthesis of α-bromovinyltrimethylsilane. sigmaaldrich.comchemicalbook.com

Pharmaceutical Research: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds. guidechem.comsmolecule.com

Materials Science: Recent research has explored its use as an additive in the fabrication of perovskite light-emitting diodes (PeLEDs) to reduce defects and enhance efficiency. rsc.org

Biochemical Research: It has been investigated for its biological activities, including its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is relevant in the study of metabolic disorders. smolecule.combiosynth.com

Historical Perspective of this compound in Chemical Science

The history of this compound is intrinsically linked to the discovery and study of amines. The parent compound, diethylamine, was first synthesized in the 19th century. chemblink.com The preparation of this compound is a straightforward acid-base reaction where diethylamine is neutralized with hydrobromic acid. chembk.comgoogle.com

Early research likely focused on the fundamental properties and reactions of this salt. Over time, as the field of organic synthesis matured, the utility of this compound as a reagent became more apparent. Its application in facilitating specific chemical transformations has been documented in various studies, highlighting its role in the development of new synthetic methodologies. For instance, its use in dehydrobromination reactions has been a subject of kinetic studies. cdnsciencepub.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is diverse and continues to expand. Key areas of contemporary investigation include:

Advanced Materials: Its role in improving the performance of optoelectronic devices like PeLEDs is a promising area of active research. rsc.org Researchers are exploring how additives like this compound can passivate defects in perovskite materials, leading to more efficient and stable devices.

Catalysis: Its function as a catalyst in organic reactions remains a topic of interest, with studies exploring its efficacy in various synthetic transformations. guidechem.comchembk.com

Medicinal Chemistry: Further investigation into its potential as a DPP-IV inhibitor and its anti-inflammatory properties could lead to new therapeutic avenues for metabolic diseases. smolecule.combiosynth.com

Structural Chemistry: Detailed analysis of its crystal structure and phase transitions continues to provide fundamental insights into its physicochemical properties. acs.orgoup.com Spectroscopic techniques such as NMR and Raman spectroscopy are employed to characterize the compound. nih.gov

Future research is likely to focus on developing novel applications for this compound. This could include its use in the synthesis of new functional materials, the development of more efficient catalytic systems, and a deeper exploration of its biological activities. The use of its deuterated analogue, Diethylamine-d₁₀ hydrobromide, in techniques like NMR spectroscopy, offers possibilities for more sensitive and resolved studies. smolecule.comevitachem.com

Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name This compound
Synonyms Diethylammonium (B1227033) bromide, N-ethylethanamine hydrobromide
CAS Number 6274-12-0
Molecular Formula C₄H₁₂BrN
Molecular Weight 154.05 g/mol
Appearance White to almost white crystalline solid
Solubility Soluble in water

Table 2: Physical Properties of this compound

PropertyValue
Melting Point 218-220 °C (lit.)
SMILES String CCNCC.Br
InChI Key AATGHKSFEUVOPF-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12BrN B1243973 Diethylamine hydrobromide CAS No. 6274-12-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878709
Record name DIETHYLAMINE, HYDROBROMIDE
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Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-12-0
Record name Ethanamine, N-ethyl-, hydrobromide (1:1)
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Record name 6274-12-0
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Record name DIETHYLAMINE, HYDROBROMIDE
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Record name Diethylammonium bromide
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Synthetic Methodologies for Diethylamine Hydrobromide and Derivatives

Advanced Synthetic Routes to Diethylamine (B46881) Hydrobromide

Advanced synthetic strategies are continuously being developed to improve the efficiency, selectivity, and environmental footprint of chemical manufacturing. The synthesis of diethylamine hydrobromide, a fundamental secondary amine salt, serves as a platform for exploring both established and novel chemical transformations.

Nucleophilic substitution is a cornerstone of amine synthesis. The preparation of diethylamine and its subsequent conversion to the hydrobromide salt can be effectively achieved through the reaction of ethyl halides with ammonia or ethylamine (B1201723). quora.comlibretexts.org This method relies on the nucleophilic nature of the amine's lone pair of electrons attacking the electrophilic carbon of the alkyl halide.

The reaction typically proceeds in a stepwise manner. When ethyl bromide reacts with ammonia, it first forms ethylamine. This primary amine can then act as a nucleophile and react with another molecule of ethyl bromide to produce diethylamine. quora.comscispace.com Further alkylation can occur, leading to the formation of triethylamine (B128534) and even tetraethylammonium bromide. libretexts.org

To favor the production of the secondary amine, diethylamine, reaction conditions can be optimized. Using an excess of the primary amine (ethylamine) relative to the ethyl halide can help minimize the formation of the tertiary amine. libretexts.org The reaction sequence is outlined below:

Formation of Primary Amine: C₂H₅Br + NH₃ → C₂H₅NH₂ + HBr

Formation of Secondary Amine: C₂H₅NH₂ + C₂H₅Br → (C₂H₅)₂NH + HBr

Salt Formation: (C₂H₅)₂NH + HBr → (C₂H₅)₂NH₂⁺Br⁻ (this compound)

A significant challenge in this synthetic route is controlling the degree of alkylation, as the reaction often yields a mixture of primary, secondary, and tertiary amines, along with the quaternary ammonium (B1175870) salt. quora.comlibretexts.org Separation of these products is typically required to isolate the desired diethylamine.

Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), are invaluable tools in pharmaceutical research and mechanistic studies. kjdb.orgnih.gov The synthesis of Diethylamine-d10 hydrobromide, the fully deuterated analog, requires specialized techniques to incorporate deuterium atoms at all ten positions. medchemexpress.com A reported synthetic process starts from ethanol-d6 and achieves a high deuterium abundance of over 98% in the final product. kjdb.org

Catalytic hydrogen-deuterium exchange (HDE) represents an efficient method for deuteration, often allowing for direct C-H bond activation. nih.gov Heterogeneous catalysts, such as Ruthenium on carbon (Ru/C), have been shown to be effective for the perdeuteration of diethylamine. nih.gov In this process, the amine is treated with deuterium gas (D₂) under pressure in the presence of the catalyst. The catalyst facilitates the cleavage of C-H bonds and their replacement with C-D bonds.

A key advantage of this method is its flexibility; by adjusting reaction conditions such as temperature and time, it is possible to achieve site-controlled deuteration or complete perdeuteration. nih.gov For instance, under specific conditions, perdeuterated diethylamine can be obtained in just two hours. nih.gov Another advanced catalytic system employs the cooperative action of a Lewis acid, such as B(C₆F₅)₃, and the N-alkylamine itself to promote deuteration at the β-amino C-H bonds using a deuterium source like acetone-d6. nih.gov

Catalyst SystemDeuterium SourceKey FeatureReference
Ru/CD₂ gasFlexible control over deuteration level (site-specific to perdeuteration). nih.gov
B(C₆F₅)₃ / N-alkylamineAcetone-d₆Regioselective deuteration of β-amino C-H bonds. nih.gov

Deuterium oxide (D₂O), or heavy water, is an inexpensive and readily available source of deuterium. science.gov An environmentally benign method for H-D exchange utilizes a Pd/C-Al-D₂O system. researchgate.net In this approach, deuterium gas is generated in situ from the reaction between aluminum powder and D₂O. The palladium catalyst then facilitates the exchange reaction between the generated D₂ and the substrate. This method is noted for its high selectivity, efficiency, and safety, avoiding the need to handle flammable D₂ gas directly. The only significant waste product is the stable and non-toxic aluminum oxide. researchgate.net

The process involves the activation of C-H bonds by the palladium catalyst, allowing for the incorporation of deuterium. This technique has been successfully applied to various compounds, including amino acids and synthetic building blocks, demonstrating its broad utility. researchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs are characterized by their high atom economy, step economy, and ability to generate molecular complexity rapidly. nih.govnih.gov

While a direct, single-step MCR for the synthesis of the simple salt this compound is not commonly described, diethylamine itself is frequently used as a reactant or catalyst in various MCRs to produce more complex heterocyclic and acyclic structures. For example, diethylamine can participate as a nucleophilic amine component in Mannich-type reactions, a well-known class of MCRs. wikipedia.org It has also been employed as part of a catalytic system in MCRs designed to synthesize thienopyrimidinone derivatives. rsc.org The principles of MCRs suggest a potential, albeit theoretical, pathway where an ethyl source, a bromide source, and an amine source could converge to form the target compound.

MCR TypeRole of DiethylamineProduct ClassReference
Mannich ReactionNucleophilic Amineβ-amino carbonyl compounds wikipedia.org
Thienopyrimidinone SynthesisCatalytic System ComponentThienopyrimidinones rsc.org
Indole-based MCRsAmine ComponentIndole-fused heterocycles rsc.org

This compound is an achiral molecule. Therefore, stereoselective synthesis in this context refers to the preparation of chiral derivatives where the diethylamino moiety is incorporated into a larger molecule with one or more stereocenters. Asymmetric catalysis is the key to achieving high enantioselectivity in such syntheses.

One notable example involves the stereoselective synthesis of β-hydroxy enamines and related 1,3-amino alcohols. nih.gov In this methodology, a β-amino vinyl zinc reagent, derived from an ynamide, undergoes an enantioselective addition to an aldehyde. This key carbon-carbon bond-forming step is catalyzed by an enantioenriched amino alcohol, which directs the formation of one enantiomer over the other. The resulting β-hydroxy enamines can be further transformed, for example, through diastereoselective hydrogenation, to yield 1,3-amino alcohols with multiple contiguous stereocenters. nih.gov This approach demonstrates how chiral catalysts can be used to construct complex, enantioenriched molecules that are derivatives of a simple secondary amine framework.

Deuteration Techniques for Diethylamine-d10 Hydrobromide

Synthesis of Functionalized this compound Analogues

The functionalization of diethylamine allows for the creation of diverse analogues with tailored properties. Key synthetic routes include the introduction of halogen atoms and the addition of further alkyl groups to the nitrogen atom.

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of diethylamine can be approached by introducing a halogen atom onto the nitrogen, forming N-haloamines. These compounds are notable for the polarized N-X bond, where the halogen exists in a +1 oxidation state, making them useful as mild oxidants and halogenating agents. researchgate.net

The general synthesis involves the reaction of a secondary amine, such as diethylamine, with a suitable halogenating agent. For instance, N-chlorodialkylamines are prepared by reacting the corresponding amine with reagents like sodium hypochlorite solution. thieme-connect.de Similarly, N-fluorodialkylamines can be synthesized using electrophilic fluorinating agents, such as Selectfluor. thieme-connect.de It is often necessary to use a slight excess of the starting amine to prevent dihalogenation at the nitrogen atom. thieme-connect.de These N-haloamines are typically thermally labile and may be explosive, requiring careful handling. thieme-connect.de

Another class of related compounds, α-haloamides, can be synthesized through the substitution reaction of an α-haloacetyl halide with a nucleophilic amine. nih.gov This method provides a pathway to molecules with a halogen on the carbon atom adjacent to a carbonyl group, which is then attached to a nitrogen atom derived from an amine.

Synthesis of N-Alkylated Amines from this compound

This compound can serve as a precursor to diethylamine, which is a versatile secondary amine for the synthesis of more complex tertiary amines through N-alkylation. The process begins with the neutralization of the hydrobromide salt using a base to liberate the free diethylamine. This free amine then acts as a nucleophile in a reaction with an alkyl halide. libretexts.orgncert.nic.in

This reaction is a classic example of nucleophilic aliphatic substitution, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon of an alkyl halide, displacing the halide ion. wikipedia.orgchemguide.co.uk

However, this method has a significant drawback: the tertiary amine product is also nucleophilic and can react further with the alkyl halide. This leads to overalkylation and the formation of a quaternary ammonium salt as a byproduct. ncert.nic.inchemguide.co.uklibretexts.orgyoutube.com The reaction often results in a mixture of tertiary amine and quaternary ammonium salt, complicating purification. libretexts.orgncert.nic.in

Below is a table illustrating the N-alkylation of diethylamine with various alkyl halides to form tertiary amines.

DiethylamineAlkyl Halide (R-X)Tertiary Amine Product
(CH₃CH₂)₂NHCH₃I (Methyl iodide)(CH₃CH₂)₂NCH₃ (N,N-Diethylethanamine)
(CH₃CH₂)₂NHCH₃CH₂CH₂Br (1-Bromopropane)(CH₃CH₂)₂N(CH₂CH₂CH₃) (N,N-Diethylpropan-1-amine)
(CH₃CH₂)₂NHC₆H₅CH₂Cl (Benzyl chloride)(CH₃CH₂)₂N(CH₂C₆H₅) (N-Benzyl-N-ethylethanamine)

Reaction Mechanisms in this compound Synthesis

The formation of this compound and its derivatives is governed by fundamental reaction mechanisms, including nucleophilic substitution, radical additions, and acid-base reactions.

Radical Addition Mechanisms

While not a direct route to this compound, radical addition mechanisms are crucial for synthesizing some of the precursors used in its derivatization, specifically alkyl bromides. The anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene in the presence of peroxides is a classic example of a free-radical chain reaction. chemistrysteps.comlibretexts.orgchemguide.co.uk This allows for the synthesis of primary alkyl bromides from terminal alkenes, which can then be used to alkylate diethylamine.

The mechanism consists of three distinct stages:

Initiation : The reaction is initiated by the homolytic cleavage of a weak bond in a peroxide initiator (RO-OR) upon heating, which forms two alkoxy radicals (RO•). chemistrysteps.comlibretexts.org This radical then abstracts a hydrogen atom from an HBr molecule to generate a bromine radical (Br•). chemistrysteps.com

Propagation : This stage consists of two steps that repeat in a chain reaction. First, the bromine radical adds to the double bond of the alkene. This addition is regioselective, occurring at the less substituted carbon to form the more stable, more substituted carbon radical. ucalgary.caorganicchemistrytutor.com Second, this newly formed alkyl radical abstracts a hydrogen atom from another HBr molecule, yielding the anti-Markovnikov alkyl bromide product and regenerating a bromine radical, which can then continue the chain. organicchemistrytutor.com

Termination : The chain reaction concludes when any two radical species combine, terminating the propagation cycle.

Acid-Base Reactions in this compound Formation

The most direct synthesis of this compound is a straightforward acid-base reaction. This process is best described by the Brønsted-Lowry theory, where an acid is a proton (H⁺) donor and a base is a proton acceptor. chemguide.co.uklibretexts.org

In this reaction:

Diethylamine ((CH₃CH₂)₂NH) acts as a Brønsted-Lowry base. The nitrogen atom possesses a lone pair of electrons, which can readily accept a proton. chemguide.co.uklibretexts.org

Hydrobromic acid (HBr) acts as a Brønsted-Lowry acid, donating a proton.

The lone pair on the nitrogen atom of diethylamine forms a new bond with the proton from HBr. This proton transfer results in the formation of the diethylammonium (B1227033) cation, [(CH₃CH₂)₂NH₂]⁺, and the bromide anion, Br⁻. brainly.comstudy.com These two ions are held together by electrostatic attraction, forming the salt this compound.

This reaction is typically rapid and exothermic, characteristic of strong acid-base neutralizations.

Industrial Scale Synthesis Considerations for this compound

The industrial-scale synthesis of this compound is a process that requires careful consideration of various factors to ensure efficiency, safety, and economic viability. The primary method for its production involves the acid-base reaction between diethylamine and hydrobromic acid. While the chemistry is straightforward, scaling up this synthesis from a laboratory setting to an industrial process introduces a unique set of challenges and requirements.

(CH₃CH₂)₂NH + HBr → (CH₃CH₂)₂NH₂⁺Br⁻

Key considerations for the industrial production of this compound include the sourcing of raw materials, the design and operation of the reaction process, and the purification of the final product.

Raw Material Sourcing and Purity

Diethylamine:

Industrially, diethylamine is produced through the alumina-catalyzed reaction of ethanol (B145695) and ammonia. wikipedia.org This process also yields ethylamine and triethylamine, which are then separated through distillation. wikipedia.orgatamanchemicals.com For the synthesis of this compound, the diethylamine feedstock should be of high purity to avoid the formation of unwanted side products.

Hydrobromic Acid:

Hydrobromic acid is commercially available in various concentrations. The choice of concentration is a critical process parameter that can influence the reaction kinetics, heat generation, and the final product's crystallization. The presence of impurities in the hydrobromic acid can also lead to contamination of the this compound product.

A summary of raw material considerations is presented in the table below:

Raw MaterialIndustrial Production MethodKey Purity Considerations
Diethylamine Alumina-catalyzed reaction of ethanol and ammonia wikipedia.orgLow levels of ethylamine and triethylamine atamanchemicals.com
Hydrobromic Acid Various commercial methodsConcentration, metallic impurities, and other halides

Reaction Process and Equipment

The reaction between diethylamine and hydrobromic acid is a highly exothermic neutralization reaction. Therefore, a critical aspect of the industrial-scale synthesis is the management of the heat generated to ensure the reaction proceeds safely and efficiently.

Reactor Design:

The choice of reactor is crucial for controlling the reaction parameters. Given the nature of the reactants (a liquid amine and an aqueous acid), a stirred-tank reactor is a common choice for this type of synthesis. Key features of an industrial reactor for this process would include:

Material of Construction: Due to the corrosive nature of hydrobromic acid, the reactor must be constructed from corrosion-resistant materials such as glass-lined steel or specialized alloys.

Agitation System: An efficient agitation system is necessary to ensure proper mixing of the reactants, which promotes a uniform reaction rate and enhances heat transfer.

Cooling System: A robust cooling system, such as a reactor jacket or internal cooling coils, is essential to dissipate the heat of reaction and maintain the desired temperature.

Process Control:

Precise control of the reaction conditions is vital for optimizing the yield and purity of the product. Key process parameters that are monitored and controlled include:

Temperature: Maintaining an optimal temperature range is crucial to prevent side reactions and to control the rate of reaction.

pH: The pH of the reaction mixture is monitored to ensure the complete neutralization of the diethylamine and to avoid an excess of either reactant.

Addition Rate: The rate at which the reactants are added to the reactor is carefully controlled to manage the exothermic nature of the reaction and prevent a runaway reaction.

Downstream Processing and Purification

Following the completion of the reaction, the this compound must be isolated and purified to meet the required quality standards. Crystallization is a common method used for the purification of amine salts. nih.gov

The purification process typically involves the following steps:

Crystallization: The reaction mixture is cooled under controlled conditions to induce the crystallization of this compound. The cooling rate and the final temperature can influence the crystal size and purity.

Filtration: The solid this compound crystals are separated from the mother liquor using filtration techniques such as centrifugation or pressure filtration.

Washing: The crystals are washed with a suitable solvent to remove any remaining impurities from the mother liquor.

Drying: The purified crystals are dried under controlled temperature and vacuum to remove any residual solvent.

The efficiency of the purification process is critical for achieving the desired product quality. The choice of crystallization solvent and the optimization of the crystallization conditions are key areas of focus in the industrial process.

Economic and Market Considerations

The economic viability of the industrial-scale synthesis of this compound is influenced by several factors, including the cost of raw materials, the efficiency of the manufacturing process, and the market demand for the product. prof-research.comprocurementresource.comverifiedmarketresearch.com The global market for diethylamine and its derivatives is driven by its use in various industries, including pharmaceuticals and agrochemicals. verifiedmarketresearch.comgreenchemindustries.com

The table below summarizes some of the key economic drivers for the production of this compound:

Economic FactorDescription
Raw Material Costs Fluctuations in the price of ethanol, ammonia, and bromine can significantly impact production costs. verifiedmarketresearch.com
Process Optimization Increasing the yield and throughput of the manufacturing process can lead to significant cost savings.
Market Demand The demand for this compound in end-use applications, such as in the synthesis of active pharmaceutical ingredients, drives its market value. verifiedmarketresearch.comgoogle.com
Regulatory Compliance The costs associated with adhering to environmental and safety regulations can be a significant factor in the overall production cost. verifiedmarketresearch.com

Waste Management and Environmental Considerations

The industrial synthesis of this compound generates waste streams that must be managed in an environmentally responsible manner. These waste streams may include the mother liquor from the crystallization process, which can contain unreacted starting materials and impurities, as well as cleaning solvents.

Effective waste management strategies may include:

Recycling of Mother Liquor: In some cases, the mother liquor can be treated and recycled to recover valuable materials.

Wastewater Treatment: Aqueous waste streams are typically treated in a wastewater treatment facility to remove organic compounds and adjust the pH before discharge. abbviecontractmfg.com

Solvent Recovery: Solvents used in the washing and purification steps can often be recovered and reused.

Adherence to environmental regulations is a critical aspect of the industrial production process to minimize the environmental impact of the manufacturing operations.

Catalytic Applications of Diethylamine Hydrobromide

Diethylamine (B46881) Hydrobromide as a Catalyst in Organic Transformations

The utility of diethylamine hydrobromide in organic synthesis is often linked to the reactivity of its constituent ions: the diethylammonium (B1227033) cation ([ (CH₃CH₂)₂NH₂ ]⁺) and the bromide anion (Br⁻). The cation can serve as a mild acid catalyst, while the free amine, liberated by the addition of a base, is a potent nucleophilic and base catalyst.

Condensation reactions, particularly the Knoevenagel condensation, are classic examples of carbon-carbon bond formation. These reactions typically utilize a basic catalyst to deprotonate an active methylene (B1212753) compound.

Detailed Research Findings: The Knoevenagel condensation was first reported by Emil Knoevenagel in 1894, who used diethylamine as a catalyst for the reaction between formaldehyde (B43269) and diethyl malonate. wikipedia.orgtandfonline.comresearchgate.net Diethylamine continues to be used as an efficient catalyst for various condensations, including the synthesis of 1-oxo-hexahydroxanthenes and bis-coumarins. researchgate.netsolubilityofthings.com

While the free amine is the more common catalyst, amine salts can also be employed. researchgate.net this compound can act as a Brønsted acid catalyst, protonating a carbonyl group and making it more electrophilic for a subsequent nucleophilic attack. This mode of action is crucial in acid-catalyzed condensation pathways. Although direct, large-scale application of this compound as the primary catalyst for condensation is not widely documented, its potential as a Brønsted acid or an in-situ source of the active diethylamine catalyst is recognized. uchicago.eduscholaris.ca For instance, in the synthesis of cyanoacrylates via Knoevenagel condensation, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been used, where the cation activates the carbonyl electrophile through hydrogen bonding. tandfonline.com A similar role can be postulated for the diethylammonium ion.

Reaction TypeTypical CatalystRole of Diethylamine/SaltExample Product ClassReference
Knoevenagel CondensationDiethylamine (base)Acts as base catalyst to form enolate.Cyanoacrylates tandfonline.com
Xanthene SynthesisDiethylamine (base)Catalyzes pseudo three-component condensation.1-Oxo-hexahydroxanthenes researchgate.netsolubilityofthings.com
Acid-Catalyzed CondensationBrønsted AcidDiethylammonium ion can act as a proton donor.α,β-Unsaturated Carbonyls uchicago.edu

Cycloaddition reactions are powerful methods for constructing cyclic molecules. Organocatalytic versions of these reactions often rely on the formation of reactive intermediates from the starting materials.

Detailed Research Findings: Computational studies have investigated the mechanism of diethylamine-catalyzed [3+2] cycloaddition reactions, such as between phenyl azide (B81097) and pentanal. tandfonline.comresearchgate.net In these reactions, the secondary amine catalyst typically reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion, which then participates in the cycloaddition. The use of chiral secondary amines derived from imidazolidinone can lead to highly enantioselective Diels-Alder reactions. mdpi.com

The direct role of this compound as a catalyst in these reactions is not well-defined in the literature. However, quaternary ammonium (B1175870) bromides have been successfully employed as recyclable catalysts for the cycloaddition of carbon dioxide and aziridines to form oxazolidinones. researchgate.net This suggests that the bromide ion and the ammonium cation can play a role in activating the substrates. It is plausible that this compound could function similarly, with the diethylammonium ion acting as a proton source to activate an electrophile.

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically challenging reaction due to the formation of a stable and unreactive ammonium carboxylate salt. dur.ac.uk

Detailed Research Findings: Catalytic amidation often requires either the activation of the carboxylic acid using coupling agents or the use of strong bases to facilitate the reaction beyond simple salt formation. alfa-chemistry.commdpi.com For example, direct amidation of unactivated esters has been achieved using strong bases like potassium tert-butoxide in DMSO, with diethylamine serving as the amine nucleophile. alfa-chemistry.com Oxidative amidation of aldehydes with cyclic secondary amines can also be performed, though this is less effective with acyclic amines like diethylamine. researchgate.net

Given that this compound is an acidic salt, it is not suitable for catalyzing reactions that require basic conditions. Its potential role as a Brønsted acid catalyst in amidation is not documented in the reviewed literature, as such conditions can often be too harsh or lead to unwanted side reactions.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that can be catalyzed by either acids or bases.

Detailed Research Findings: Base-catalyzed aldol reactions proceed through a nucleophilic enolate intermediate, while acid-catalyzed versions involve an enol intermediate. libretexts.org Diethylamine, as a base, is a known catalyst for aldol condensations between various aldehydes and ketones. researchgate.net A notable application is in the tandem Aldol-Michael reaction in an aqueous diethylamine medium for the synthesis of dimedone-barbituric acid derivatives, highlighting a green chemistry approach. nih.gov

As a Brønsted acid, the diethylammonium ion from this compound could theoretically catalyze the aldol reaction by promoting the formation of the enol tautomer of a ketone or aldehyde. masterorganicchemistry.com This acid catalysis makes the carbonyl group of a second molecule more electrophilic through protonation, facilitating the attack by the enol. While this mechanism is well-understood for acid catalysis in general, specific studies detailing the efficiency of this compound in this role are scarce.

This compound in Specific Catalytic Systems

While this compound is not a direct oxidizing agent, it plays a crucial role in a combined catalyst-oxidant system for the synthesis of highly substituted pyridines.

Detailed Research Findings: A highly efficient, one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been developed using a "diethylamine Dess–Martin periodinane" combination. researchgate.net This process involves two key stages:

A pseudo-four-component reaction between a benzaldehyde, malononitrile, and a thiol, which is catalyzed by diethylamine. This condensation-cyclization step forms a dihydropyridine (B1217469) intermediate.

The subsequent oxidation of the dihydropyridine to the corresponding aromatic pyridine (B92270) using Dess–Martin periodinane (DMP) as the oxidant. researchgate.netwikipedia.org

The term "diethylamine Dess–Martin periodinane" suggests a synergistic or combined role of the components. The mechanism involves the initial base catalysis by diethylamine, followed by the oxidation step. Notably, the proposed mechanism includes the elimination of hydrobromide (HBr), indicating that the diethylammonium bromide salt is formed and is an integral part of the reaction environment, potentially influencing the oxidation step. researchgate.net This method is praised for its excellent yields under ambient conditions and for avoiding complex purification steps.

Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines using Diethylamine/DMP System researchgate.net
Aldehyde ComponentThiol ComponentProduct Yield (%)
2,6-DichlorobenzaldehydeThiophenol93
2,6-Dichlorobenzaldehyde4-Methylthiophenol94
2,6-Dichlorobenzaldehyde4-Methoxythiophenol95
2,6-Dichlorobenzaldehyde4-Chlorothiophenol96
2,6-Dichlorobenzaldehyde2-Naphthalenethiol93
BenzaldehydeThiophenol92

This compound in Organocatalysis

This compound, the salt formed from the secondary amine diethylamine and hydrobromic acid, serves as a versatile component in organocatalysis. guidechem.com While its parent amine, diethylamine, is widely recognized as an effective organocatalyst for a variety of transformations, the hydrobromide salt often participates as a precursor or in-situ generated species. derpharmachemica.com Organocatalysts are a class of small organic molecules that can accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. derpharmachemica.com

Research has shown that diethylamine itself is a potent catalyst for reactions like Knoevenagel condensation and Michael additions. For instance, in the synthesis of 1-oxo-hexahydroxanthenes through a pseudo-three-component reaction, diethylamine proved to be a highly efficient catalyst. researchgate.net When used in stoichiometric amounts, it significantly outperformed other amine catalysts, achieving a 95% product yield. researchgate.net The mechanism in such base-catalyzed reactions typically involves the amine activating a C-H acidic component via deprotonation, facilitating its addition to an electrophile.

In some contexts, this compound can be part of a more complex catalytic system. For example, a combination of diethylamine and Dess-Martin periodinane has been effectively used as a catalyst-oxidant system for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.net This protocol highlights the utility of diethylamine in facilitating complex, multi-component reactions under ambient conditions, leading to excellent yields. researchgate.net While the parent amine is the active catalytic species, the hydrobromide salt can serve as a convenient and stable source.

Table 1: Diethylamine-Catalyzed Organic Reactions

Reactants Catalyst System Product Yield (%) Reference
Salicylaldehydes, Dimedone Diethylamine 1-Oxo-hexahydroxanthenes 95 researchgate.net
2,6-Disubstituted benzaldehydes, Malononitrile, Thiols Diethylamine / Dess-Martin periodinane 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines Excellent researchgate.net

This compound in Metal-Catalyzed Reactions

In the realm of metal-catalyzed reactions, this compound and its parent amine play crucial, multifaceted roles, primarily as a base, a ligand, or a halide source. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch These reactions often require a basic medium to neutralize acidic byproducts, and an amine like diethylamine is frequently used for this purpose. wikipedia.org

In the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, diethylamine can act as both the base and the solvent. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The base is essential for the deprotonation of the terminal alkyne, leading to the formation of a copper acetylide intermediate, a key step in the catalytic cycle. wikipedia.org

Furthermore, the components of this compound can directly influence the catalyst itself. Secondary amines can act as ligands, binding to the metal center and modulating its reactivity. In a study on palladium(II) complexes, diethylamine was shown to coordinate to the metal center, forming stable trans-[PdBr2(diethylamine)(indy)] complexes. acs.org These complexes were then demonstrated to be active precatalysts, achieving excellent yields (up to 97%) in C-N cross-coupling reactions. acs.org The bromide ion from this compound can also participate in the catalytic cycle, for instance, by facilitating ligand exchange at the metal center.

In other systems, such as zirconium-catalyzed carbonyl reductions, diethylamine has been shown to be a crucial additive. When zirconocene (B1252598) dichloride was used as a precatalyst, the addition of diethylamine was found to be essential for achieving high reactivity, comparable to using the more active Schwartz's reagent directly. nih.gov It is postulated that the amine acts as an HCl acceptor, facilitating the in-situ formation of the active catalytic species. nih.gov

Table 2: Role of Diethylamine/Hydrobromide in Metal-Catalyzed Reactions

Reaction Type Metal Catalyst Role of Diethylamine/Hydrobromide Substrates Product Reference
Sonogashira Coupling Palladium/Copper Base, Solvent Terminal alkyne, Aryl/Vinyl halide Disubstituted alkyne wikipedia.org
C-N Cross-Coupling Palladium(II) Ligand Aryl Halide, Amine Aryl amine acs.org
Carbonyl Reduction Zirconium Catalyst Activator (HCl acceptor) Ketone, Hydrosilane Alcohol nih.gov

Applications of Diethylamine Hydrobromide in Materials Science

Diethylamine (B46881) Hydrobromide as a Precursor for Advanced Materialstcichemicals.com

Diethylamine hydrobromide serves as a crucial building block in the synthesis of several classes of advanced materials. tcichemicals.com Its properties make it a valuable component in creating materials with tailored electronic and structural characteristics.

This compound in Organic-Inorganic Hybrid Materialstcichemicals.com

Organic-inorganic hybrid materials combine the advantageous properties of both organic and inorganic components. This compound is utilized as a precursor in the formation of these materials. tcichemicals.comtcichemicals.com The introduction of organic functionalities, such as the diethylammonium (B1227033) cation, into inorganic frameworks can lead to hybrid materials with enhanced flexibility, hydrophobicity, and the ability to anchor metal binding sites. rsc.org This integration of distinct molecular components is a cornerstone of developing functional materials for a variety of applications. nih.gov

This compound in Electronic Materialstcichemicals.com

In the realm of electronic materials, this compound is noted for its utility. tcichemicals.comcymitquimica.com It is used in the synthesis of materials for electronic applications, where its ionic nature and ability to participate in the formation of specific crystal structures are beneficial. cymitquimica.com The compound is also used in the synthesis of photoelectric materials. alfachemch.com

This compound in Perovskite Solar Cell Materialstcichemicals.com

A significant application of this compound is in the fabrication of perovskite solar cells (PSCs). greyhoundchrom.comalfachemic.com Perovskites, with the general formula ABX₃, have emerged as highly promising materials for next-generation solar energy conversion due to their excellent optoelectronic properties and low-cost solution processability. greyhoundchrom.com

This compound is used as an organic onium salt precursor in the synthesis of the perovskite light-absorbing layer. tcichemicals.comgreyhoundchrom.com The organic-inorganic perovskites, such as those incorporating diethylammonium cations, are readily prepared from the reaction of organic amine salts and lead halides. greyhoundchrom.com The choice of the organic cation and the halide anion can influence the band gap, carrier diffusion length, and ultimately, the power conversion efficiency of the solar cell. alfachemic.com For instance, modifying the halide component in the perovskite structure allows for control over the absorption wavelength range. greyhoundchrom.com

Recent research has also explored the use of this compound as an additive to passivate defects in perovskite films, aiming to improve the efficiency and stability of perovskite light-emitting diodes (PeLEDs). researchgate.net

Supramolecular Chemistry Involving this compound

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. ethernet.edu.et These interactions, though weaker than covalent bonds, are crucial in the self-assembly of complex, functional architectures. amu.edu.pl

Formation of Supramolecular Helices with Diethylaminechemistryworld.com

While not directly involving the hydrobromide salt, it is noteworthy that diethylamine itself is the smallest and simplest molecule known to form a supramolecular helix as its lowest energy aggregate. chemistryworld.comwikipedia.org This contrasts with other similarly sized hydrogen-bonding molecules that typically favor cyclic structures. wikipedia.org This inherent tendency of the diethylamine moiety to form helical structures through hydrogen bonding is a significant finding in supramolecular chemistry. chemistryworld.comwikipedia.org

Role of Bromide Anion in Supramolecular Templatingacs.org

The bromide anion (Br⁻) present in this compound can play a crucial role as a template in supramolecular synthesis. acs.org Anion templating is a powerful strategy for directing the formation of specific, often complex, molecular architectures that would otherwise be difficult to obtain.

In certain macrocyclization reactions, the bromide anion has been shown to act as an efficient template, facilitating the desired cyclization process and preventing the formation of unwanted oligomers. acs.org It achieves this by forming hydrogen bonds with the reacting molecules, pre-organizing them into a conformation that favors the intended ring-closure. acs.org This templating effect, driven by the non-covalent interactions between the bromide anion and the organic framework, highlights the nuanced control that can be exerted in supramolecular assembly. acs.org

This compound in Polymer Chemistry and Functional Polymers

This compound serves as a versatile reagent in the field of polymer chemistry, primarily in the synthesis and modification of functional polymers. Its applications range from acting as a deprotecting agent to create active functional groups to being a component in the formation of anion-conducting membranes.

In one significant application, this compound is utilized in the post-polymerization modification of polymers to introduce specific functionalities. For instance, it plays a crucial role in the synthesis of sulfonated poly(p-phenylene)-based ionomers, which are developed for use as polymer electrolyte membranes. rsc.org In this process, a precursor polymer containing neopentylsulfonate ester groups is first synthesized. The conversion of these ester groups into the desired sulfonic acid functional groups is achieved through acidolysis using a solution of this compound in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. rsc.org This deprotection step is critical for creating the ion-conducting channels within the polymer structure. The resulting sulfonated polymers exhibit properties that are highly dependent on their ion exchange capacity (IEC), which dictates their water uptake and proton conductivity. rsc.org

Another key area of application is in the creation of anion-conducting membranes. rsc.org A method has been developed for preparing sulfaminated poly-ether-ether-ketone (SA-PEEK) ionomers. In this multi-step synthesis, poly-ether-ether-ketone (PEEK) is first chlorosulfonated. This intermediate then reacts with diethylamine to produce the sulfaminated polymer. In the final step, the SA-PEEK membranes are functionalized by treatment with various acids, including hydrobromic acid (HBr), to generate the anion-conducting properties. rsc.org The resulting membranes show high thermal stability and robust mechanical properties, making them suitable for applications like redox flow batteries. rsc.org

The parent compound, diethylamine, also functions as an initiator in the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) to produce polypeptides like poly(γ-benzyl-L-glutamate) (PBLG). sciengine.comillinois.edu While diethylamine itself initiates the polymerization, the subsequent deprotection of the benzyl (B1604629) groups on the PBLG to yield poly(L-glutamic acid) can be accomplished using a solution of hydrobromic acid in acetic acid. sciengine.com

Furthermore, hydrobromide derivatives of monomers are used in polymerization. For example, hydrobromide-4-aminophthalic anhydride (B1165640) has been used to synthesize polyimides, a class of high-performance polymers known for their thermal stability. tandfonline.com

The table below summarizes research findings on functional polymers synthesized using processes involving this compound or its constituent ions.

Polymer SystemRole of this compound/ConstituentsKey FindingsIon Exchange Capacity (IEC) (meq. g⁻¹)Proton/Ionic Conductivity (S cm⁻¹)Reference
Sulfonated poly(p-phenylene)-co-poly(4-phenoxybenzoyl-1,4-phenylene) (S-PPBP-co-PPBP)Deprotection agent (acidolysis of neopentylsulfonate ester)Proton conductivity increases significantly with IEC. At 90% RH and 80 °C, conductivity increased by several orders of magnitude as IEC rose.0.86 - 2.406.9 × 10⁻⁶ to 1.8 × 10⁻¹ (at 90% RH, 80 °C) rsc.org
Sulfaminated poly-ether-ether-ketone (SA-PEEK) treated with HBrFunctionalization of sulfaminated polymer with bromide anionsMembranes exhibit good thermal stability (up to 300 °C) and high mechanical strength.2.20 (for diethylamine variant)Data competitive with other anion-conducting ionomers. rsc.org

The mechanical properties of these functional polymers are critical for their application as membranes. The following table details the mechanical characteristics of the SA-PEEK membranes.

Polymer MembraneTensile Strength (MPa)Elastic Modulus (GPa)Elongation at Break (%)Reference
SA-PEEK (diethylamine)72 ± 53.0 ± 0.33.1 ± 0.5 rsc.org
SA-PEEK (diethylamine) + HBr63 ± 52.5 ± 0.33.2 ± 0.5 rsc.org

These examples highlight the utility of this compound in synthesizing and modifying polymers to create materials with specific, high-value functional properties for advanced applications. rsc.orgrsc.org

Spectroscopic and Analytical Characterization of Diethylamine Hydrobromide

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of diethylamine (B46881) hydrobromide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy offer complementary information, painting a comprehensive picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diethylamine Hydrobromide and Deuterated Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule. In a typical ¹H NMR spectrum, the protons of the ethyl groups and the amine proton will exhibit distinct chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum will show signals for the two non-equivalent carbon atoms. docbrown.info

To enhance spectral resolution and aid in signal assignment, deuterated analogues of this compound are often employed. smolecule.com Deuterium (B1214612) (²H), an isotope of hydrogen with a spin of 1, can replace hydrogen atoms in the molecule. wikipedia.org This isotopic substitution is particularly useful as it can simplify complex proton spectra and allow for specialized NMR experiments. smolecule.comwikipedia.org For instance, Diethylamine-d₁₀ hydrobromide, where all ten hydrogen atoms are replaced by deuterium, can be used to improve sensitivity and resolution in certain NMR studies. smolecule.com While deuterium NMR (²H NMR) has a similar chemical shift range to proton NMR, it generally offers lower resolution. wikipedia.org However, its utility shines in verifying the extent of deuteration, as a deuterated compound will produce a strong signal in ²H NMR but not in ¹H NMR. wikipedia.org The use of deuterated solvents is also a standard practice in NMR to avoid overwhelming the spectrum with solvent signals. ucla.edu

| NMR Data for this compound Analogs | | :--- | :--- | | Technique | Application | | ¹H NMR | Provides information on the chemical environment and connectivity of protons. | | ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. docbrown.info | | ²H NMR | Used to verify the effectiveness of deuteration and study molecular dynamics. wikipedia.org | | Deuterated Solvents (e.g., CDCl₃) | Used to dissolve the sample for NMR analysis without interfering with the signals of the analyte. ucla.edu | | Deuterated Analogues (e.g., Diethylamine-d₁₀ hydrobromide) | Employed to improve spectral sensitivity and resolution. smolecule.com |

Mass Spectrometry for this compound Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the intact molecule. For this compound, the computed molecular weight is approximately 154.05 g/mol . nih.govnih.gov

Fragmentation patterns observed in the mass spectrum can provide further structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can help to confirm the presence of the diethylamino group and the bromide counter-ion. Mass spectrometry is also a highly sensitive technique, making it suitable for detecting trace amounts of the compound. When coupled with a separation technique like gas chromatography (GC-MS), it allows for the analysis of complex mixtures and the identification of volatile impurities. gdut.edu.cnresearchgate.net

| Mass Spectrometry Data for this compound | | :--- | :--- | | Property | Value | | Molecular Weight | ~154.05 g/mol nih.govnih.gov | | Molecular Formula | C₄H₁₂BrN nih.govnih.gov | | Key Application | Determination of molecular weight and confirmation of elemental composition. |

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles and thus provide complementary information. americanpharmaceuticalreview.com

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes changes in the dipole moment. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, characteristic peaks would be expected for N-H stretching and bending vibrations of the secondary amine salt, as well as C-H and C-N stretching and bending vibrations of the ethyl groups.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about vibrations that cause a change in the polarizability of the molecule. This technique is particularly useful for observing symmetric vibrations and can be advantageous for analyzing aqueous samples.

Different sampling techniques can be used for both IR and Raman spectroscopy, such as Fourier Transform Infrared (FTIR) with Attenuated Total Reflectance (ATR) or in a mull, and Fourier Transform (FT)-Raman. nih.govnih.gov The specific frequencies and intensities of the bands in the IR and Raman spectra serve as a molecular fingerprint for this compound, allowing for its identification and the assessment of its polymorphic form. nih.govnih.govamericanpharmaceuticalreview.com

| Vibrational Spectroscopy Techniques for this compound | | :--- | :--- | | Technique | Information Provided | | Infrared (IR) Spectroscopy | Identifies functional groups based on the absorption of infrared radiation. Key vibrations include N-H, C-H, and C-N stretching and bending. | | Raman Spectroscopy | Provides complementary information on molecular vibrations based on the inelastic scattering of light, particularly for symmetric vibrations. | | Common Methods | FTIR (Mull, ATR), FT-Raman nih.govnih.gov |

Chromatographic Methods for Analysis of this compound

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For purity analysis, a reversed-phase HPLC method is typically used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. By monitoring the eluent with a suitable detector, such as an ultraviolet (UV) detector, a chromatogram is obtained where this compound appears as a distinct peak. The area of this peak is proportional to its concentration, allowing for quantitative analysis.

In cases where the compound or its precursors can exist as enantiomers (non-superimposable mirror images), chiral HPLC is employed to determine the enantiomeric purity. japsonline.comresearchgate.net This is crucial in the pharmaceutical industry, as different enantiomers can have different pharmacological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. japsonline.comjapsonline.comasianpubs.org The mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution between the enantiomeric peaks. japsonline.comjapsonline.com For instance, a mobile phase consisting of a mixture of solvents like n-hexane, ethanol (B145695), and diethylamine may be used with a Chiralpak column. asianpubs.orgumich.edu

| Typical HPLC Parameters for Amine Analysis | | :--- | :--- | | Parameter | Example Condition | | Column | Chiralpak ID-3 japsonline.comjapsonline.com | | Mobile Phase | Gradient of 0.1% diethylamine in acetonitrile (B52724) and 0.1% diethylamine in methanol (B129727) japsonline.comjapsonline.com | | Flow Rate | 1.0 mL/min japsonline.comjapsonline.com | | Column Temperature | 40°C japsonline.comjapsonline.com | | Detection | UV at 280 nm japsonline.comjapsonline.com | | Injection Volume | 20 μL japsonline.comjapsonline.com |

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. restek.com While this compound itself is a salt and not readily volatile, GC can be used to analyze for the presence of volatile amines, including diethylamine, which may be present as impurities or degradation products. researchgate.net

For the analysis of volatile amines, a headspace GC technique is often employed. researchgate.net In this method, the sample is heated in a sealed vial, and the volatile components in the headspace (the gas above the sample) are injected into the GC system. researchgate.netnih.gov This avoids the injection of non-volatile matrix components that could contaminate the GC system. The separation in GC is achieved based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. restek.com Specialized columns, such as the Rtx-Volatile Amine column, are designed to provide good peak shape and resolution for basic and polar compounds like amines. restek.com

Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gdut.edu.cn GC-MS provides the added advantage of mass identification, confirming the identity of the separated volatile amines. gdut.edu.cn Derivatization, a process of chemically modifying the analyte to make it more volatile and amenable to GC analysis, can also be employed, though direct analysis methods are often preferred for simplicity. researchgate.netresearch-solution.com

| Typical GC Parameters for Volatile Amine Analysis | | :--- | :--- | | Parameter | Example Condition | | Column | Rtx-Volatile Amine or similar restek.com | | Injection Technique | Headspace researchgate.netnih.gov | | Carrier Gas | Helium or Nitrogen gdut.edu.cn | | Oven Temperature Program | Ramped from a low initial temperature to a higher final temperature gdut.edu.cn | | Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) gdut.edu.cn |

Headspace-Gas Chromatography/Mass Spectrometry (HS-GC/MS)

Headspace-Gas Chromatography/Mass Spectrometry (HS-GC/MS) is a highly effective technique for the determination of volatile and semi-volatile organic compounds in a sample matrix. For the analysis of amine salts such as this compound, which is non-volatile, the methodology requires the conversion of the salt into its free, volatile base form prior to analysis.

Research and established methods for analyzing short-chain aliphatic amines demonstrate that this conversion is typically achieved by dissolving the sample in a vial with a suitable solvent and a base. chemicalbook.com Common solvents include dimethyl sulfoxide (B87167) (DMSO) or water, while bases like imidazole (B134444) or sodium hydroxide (B78521) (NaOH) are used to liberate the free diethylamine. chemicalbook.comthermofisher.com Once the volatile diethylamine is released from the salt, it partitions into the gas phase (headspace) within the sealed vial, which is facilitated by heating the sample at a controlled temperature. ssl-images-amazon.combiosynth.com An aliquot of this gaseous phase is then injected into the gas chromatograph for separation and subsequent detection by the mass spectrometer.

The chromatographic separation of diethylamine from other volatile components is typically performed on a capillary column specifically suited for amines, such as a DB-624 or a specialized volatile amine column. chemicalbook.comssl-images-amazon.com The mass spectrometer identifies the compound based on its unique mass spectrum, providing high specificity and confirmation of its identity. thermofisher.com

While HS-GC/MS is a powerful tool, analytical challenges can arise. Studies have shown that heating samples for extended periods or at high temperatures can sometimes lead to the degradation of the active pharmaceutical ingredient (API) or other components in the sample matrix, potentially generating diethylamine as a byproduct. thermofisher.com This can result in an overestimation of its concentration. thermofisher.com Therefore, careful method development and validation are crucial to ensure that the observed diethylamine is genuinely present as a residual compound and not an artifact of the analytical conditions. thermofisher.com The method is validated for parameters such as precision, recovery, linearity, and the limit of detection (LOD) and quantification (LOQ). chemicalbook.com For instance, a derivatization-free HS-GC-MS method developed for short-chain volatile amines, including diethylamine, in biological matrices reported high recovery rates of over 92%. ssl-images-amazon.combiosynth.com

Below is a table summarizing typical parameters used in HS-GC/MS methods for the analysis of short-chain volatile amines like diethylamine.

ParameterExample Value/ConditionSource
Sample Preparation Dissolution in DMSO with a base (e.g., imidazole, NaOH) chemicalbook.comthermofisher.com
Headspace Incubation 70-100°C for 10-60 minutes chemicalbook.comthermofisher.comssl-images-amazon.com
GC Column DB-624 or Restek Rtx-Volatile Amine chemicalbook.comssl-images-amazon.com
Carrier Gas Helium or Nitrogen chemicalbook.comssl-images-amazon.com
Injector Temperature 200°C chemicalbook.comssl-images-amazon.com
Oven Program Initial 40°C, ramp to 240-250°C chemicalbook.comssl-images-amazon.com
Detector Mass Spectrometer (MS) or Flame Ionization (FID) sigmaaldrich.com
MS Transfer Line Temp 230°C ssl-images-amazon.com

X-ray Crystallography and Structural Elucidation

The process of single-crystal X-ray crystallography involves three fundamental steps. nih.gov The first and often most challenging step is growing a high-quality single crystal of the material that is of a suitable size and free from significant defects. nih.gov This crystal is then mounted and placed in an intense beam of X-rays of a single wavelength. nih.gov As the crystal is rotated, it diffracts the X-rays, creating a unique diffraction pattern of spots that are recorded by a detector. nih.gov Finally, the collected diffraction data (the positions and intensities of the spots) are processed using complex computational methods to generate a three-dimensional electron density map of the crystal's repeating unit (the unit cell). nih.gov From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated. nih.gov

For this compound (C₄H₁₂BrN), a single-crystal X-ray diffraction analysis would reveal the precise solid-state structure, confirming its ionic nature. It would detail the arrangement of the diethylammonium (B1227033) cation, [(CH₃CH₂)₂NH₂]⁺, and the bromide anion, Br⁻. Key structural information that would be obtained includes:

The exact bond lengths and angles within the diethylammonium cation. tcichemicals.com

The conformation of the ethyl groups.

The parameters of the intermolecular hydrogen bonds between the ammonium (B1175870) group (N-H) and the bromide anions (N-H···Br), which are crucial in defining the crystal's supramolecular architecture. tcichemicals.com

The packing arrangement of the ions in the crystal lattice. tcichemicals.com

This detailed structural information is vital for understanding the compound's physical properties and its behavior in the solid state. While specific crystallographic data for this compound is not detailed in the searched literature, the table below outlines the typical parameters that would be determined from a successful X-ray crystallographic analysis.

Crystallographic ParameterInformation Provided
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements present in the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the smallest repeating unit of the crystal lattice.
Z Value The number of formula units per unit cell.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Hydrogen Bond Geometry Distances and angles of intermolecular interactions like N-H···Br.

Computational Chemistry and Theoretical Studies on Diethylamine Hydrobromide

Quantum Chemical Computations of Diethylamine (B46881) Hydrobromide and Related Salts

Quantum chemical calculations are fundamental to understanding the intrinsic properties of diethylamine hydrobromide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Such studies on diethylamine and its related ammonium (B1175870) salts have explored structural characteristics, proton affinity, and the nature of the interactions between the diethylammonium (B1227033) cation and the bromide anion. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been successfully applied to investigate compounds formed by the reaction of diethylamine with various protic acids. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), can accurately predict geometric parameters, interaction energies, and vibrational frequencies. researchgate.netsci-hub.se

The interaction between the diethylammonium cation and the bromide anion is primarily electrostatic, but it also involves significant hydrogen bonding between the N-H protons of the cation and the bromide anion. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two powerful computational techniques used to characterize these non-covalent interactions. researchgate.netorientjchem.org

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). researchgate.net The presence of a bond critical point (BCP) between a hydrogen atom and the bromide anion is a definitive indicator of a hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. orientjchem.org

NBO analysis examines the interactions between filled and vacant orbitals. For a hydrogen bond, a key interaction is the charge transfer from a lone pair orbital of the hydrogen bond acceptor (the bromide anion) to the antibonding σ* orbital of the N-H donor bond. The energy associated with this interaction, E(2), can be calculated to quantify the strength of the hydrogen bond. researchgate.netnih.gov Studies on salts formed from diethylamine and protic acids have shown that the strength of the hydrogen bonds is a critical factor determining the resulting compound's properties. researchgate.net

Table 1: Representative Theoretical Descriptors for N-H···Br Hydrogen Bond Analysis

Analysis MethodDescriptorTypical Interpretation for Strong H-Bond
QTAIMElectron Density at BCP (ρ)Higher value indicates stronger interaction.
Laplacian of Electron Density (∇²ρ)Positive value, characteristic of closed-shell interactions (ionic, H-bonds).
NBOStabilization Energy (E(2))Larger energy value indicates stronger donor-acceptor interaction.
Occupancy of σ*(N-H) orbitalIncreased occupancy indicates greater charge transfer.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational landscape of molecules in condensed phases. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, with the forces between atoms calculated using a molecular mechanical force field. nih.gov

For this compound, MD simulations can be used to study its behavior in solution or in the solid state. These simulations provide detailed information on the conformational flexibility of the ethyl groups in the diethylammonium cation. By analyzing the trajectories of the atoms, one can determine preferred dihedral angles and the energy barriers between different conformations. All-atom MD simulations on similar dialkyldimethylammonium bromide surfactants have been used to investigate their phase behavior, showing how factors like alkyl chain length and temperature influence the structure of bilayer membranes they form. researchgate.net Such studies reveal complex phase transitions, for example, from a gel phase to a fluid lamellar phase. researchgate.net The choice of force field, such as the General AMBER Force Field (GAFF), is crucial for accurately reproducing experimental properties like density and heat of vaporization. nih.gov

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry is instrumental in predicting and understanding the mechanisms of chemical reactions. For this compound, this includes its formation from diethylamine and hydrobromic acid, as well as its subsequent reactions. acs.orgwhiterose.ac.uk Computational methods can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.

The formation of this compound is a simple acid-base reaction. The lone pair on the nitrogen atom of diethylamine acts as a nucleophile (and Brønsted-Lowry base), attacking the acidic proton of HBr. acs.orgwhiterose.ac.uk For more complex reactions, such as the Hofmann elimination that can occur with quaternary ammonium salts, computational studies can elucidate the energetics that favor the formation of the less-substituted alkene (Hofmann's rule), often attributed to steric effects in the transition state. libretexts.org

Table 2: Hypothetical Energy Profile for a Two-Step Reaction

Reaction SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State 1 (TS1)Energy maximum for the first step+20.5
IntermediateA metastable species formed after the first step+5.2
Transition State 2 (TS2)Energy maximum for the second step+15.8
ProductsFinal materials-10.3

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. q-chem.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

To predict an IR spectrum, a frequency calculation is performed on the optimized geometry of the molecule. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. q-chem.com For this compound, this would predict the characteristic N-H stretching frequencies (which are typically sharp and appear between 3300-3500 cm⁻¹ for secondary amines) and other vibrations associated with the alkyl chains. pressbooks.pub

NMR chemical shifts are predicted by calculating the nuclear shielding tensors for each nucleus in the presence of a magnetic field. q-chem.com The chemical shift is then determined by referencing the calculated shielding value to that of a standard, such as tetramethylsilane (B1202638) (TMS). These calculations are sensitive to the electronic environment of each nucleus, allowing for the prediction of both ¹H and ¹³C NMR spectra. q-chem.com Comparing the predicted spectra with experimental data, such as that available in databases like PubChem, serves as a rigorous test of the computational model's accuracy. nih.gov

Table 3: Comparison of Experimental and Hypothetical Predicted Spectroscopic Data for Diethylammonium Cation

SpectroscopyGroupExperimental Shift/Frequency (from database) nih.govHypothetical Calculated Value
¹H NMR-CH₃~1.3 ppm (triplet)~1.35 ppm (triplet)
-CH₂-~3.0 ppm (quartet)~3.05 ppm (quartet)
-NH₂⁺-Variable, broadVariable, broad
¹³C NMR-CH₃~11 ppm~11.5 ppm
-CH₂-~43 ppm~43.8 ppm
IRN-H Stretch~3400-3500 cm⁻¹ (broad)~3450 cm⁻¹

Kinetic Modeling of Diethylamine Reactions

Kinetic modeling aims to simulate the complex network of reactions that occur in a chemical process, such as combustion or pyrolysis, over a wide range of conditions. For diethylamine (DEA), detailed elementary step kinetic models have been developed to describe its pyrolysis and oxidation chemistry. researchgate.netugent.be

These models consist of hundreds of chemical species and thousands of elementary reactions. researchgate.netugent.be The construction of such a model often begins with an automatic kinetic model generator. ugent.be A crucial step is the accurate determination of the thermodynamic and kinetic parameters (e.g., rate coefficients) for key reactions. These parameters are often obtained from high-level quantum chemical calculations, such as the CBS-QB3 level of theory. ugent.be

For diethylamine, studies have shown that the dominant decomposition pathways under pyrolysis and oxidation conditions involve hydrogen abstractions from the Cα (the carbon adjacent to the nitrogen) and N positions, followed by β-scission of the resulting fuel radicals. ugent.be Quantum calculations confirm that the Cα-H bonds are among the weakest in the molecule. ugent.be The kinetic model's predictions for species concentration profiles can then be validated against experimental data from sources like jet-stirred reactors and shock tubes. researchgate.net Rate of production analyses performed with the model can then reveal the most important reaction pathways leading to the formation of various products, including pollutants like hydrogen cyanide and NOx. researchgate.netugent.be

Table 4: Key Reaction Classes in the Kinetic Model of Diethylamine Decomposition

Reaction ClassExample ReactionSignificance
H-Abstraction(C₂H₅)₂NH + •OH → (C₂H₅)N•CHCH₃ + H₂OPrimary fuel consumption pathway. ugent.beresearchgate.net
β-Scission(C₂H₅)N•CHCH₃ → C₂H₅N=CH₂ + •CH₃Decomposition of fuel radicals into smaller species. ugent.be
Unimolecular Decomposition(C₂H₅)₂NH → C₂H₄ + C₂H₅NH₂Initiation reaction at high temperatures.
Recombination•CH₃ + •CH₃ → C₂H₆Chain termination step. researchgate.net

Environmental and Degradation Studies of Diethylamine Hydrobromide

Environmental Fate and Transport Mechanisms

The environmental fate of a chemical compound is governed by its persistence, degradability, and mobility in different environmental compartments like soil, water, and air. For diethylamine (B46881) hydrobromide, direct studies are limited, but data on diethylamine provides valuable insights.

Persistence refers to the length of time a compound remains in a particular environment before being broken down by chemical or biological processes. Several sources indicate that diethylamine, the parent amine of diethylamine hydrobromide, is readily biodegradable. carlroth.comchinaamines.comsigmaaldrich.com This suggests a low potential for persistence in the environment.

The photolytic degradation of diethylamine has also been investigated. In the presence of natural sunlight in an outdoor chamber, the photooxidation of diethylamine yielded products such as diethylnitramine, diethylformamide, diethylacetamide, ethylacetamide, ozone, acetaldehyde, and peroxyacetyl nitrate. atamanchemicals.com

Interactive Data Table: Biodegradability of Diethylamine

The mobility of a chemical in soil determines its potential to leach into groundwater or move to other environmental compartments. This is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests high mobility. For diethylamine, a Koc value of 45.59 has been reported, indicating that it is likely to be mobile in soil. chinaamines.com Another key parameter is the log octanol-water partition coefficient (log Pow), which for diethylamine is 0.58. chinaamines.comdcfinechemicals.com This low value suggests a low potential for bioaccumulation and a preference for the aqueous phase, further supporting its potential for mobility in the environment. chinaamines.com

Interactive Data Table: Physicochemical Properties of Diethylamine Relevant to Environmental Mobility

Biodegradation and Biotransformation Pathways

While specific biodegradation pathways for this compound have not been detailed, studies on related secondary amines provide insight into potential mechanisms. Microbial degradation is a key process in the removal of amines from the environment. For instance, a mixed methanogenic culture has been shown to degrade secondary amines, with the biotransformation rates being greater than those of their corresponding nitrosamines. researchgate.net The degradation of these amines may involve the reduction of the nitroso group followed by N-N cleavage. researchgate.net

Research on dimethylamine (B145610), another secondary amine, has shown that it can be effectively biodegraded by mixed cultures enriched from drinking water biofilters, with Proteobacteria being the predominant phylum involved in this process. nih.gov Furthermore, Pseudomonas aeruginosa isolated from tannery effluent has demonstrated the ability to efficiently degrade dimethylamine. asdpub.com Enzymes from various bacteria, such as Pseudomonas, Alcaligenes, Sphingomonas, Rhodococcus, and Mycobacterium, are known to degrade pesticides and hydrocarbons, and similar enzymatic processes could be involved in diethylamine degradation. wiley.com One study identified a dimethylamine dehydrogenase from Hyphomicrobium X that specifically oxidizes secondary amines, including diethylamine. microbiologyresearch.org

Although diethylamine is considered readily biodegradable, its complete mineralization pathway in various environmental settings is not fully elucidated. It is known that the metabolism of diethylamine in the human body is limited, with a significant portion being excreted unchanged in urine, suggesting it may not be a ready substrate for monoamine oxidase. atamanchemicals.comchemicalbook.com

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netiwaponline.com These processes are particularly relevant for the degradation of compounds that are resistant to conventional treatment methods.

Ozonation: Ozonation has been studied for the degradation of aliphatic amines, including diethylamine. The reaction kinetics are rapid, with species-specific second-order rate constants for neutral diethylamine being in the range of 9.3 × 10⁴ to 2.2 × 10⁶ M⁻¹s⁻¹. researchgate.netnih.gov The degradation of diethylamine by ozone leads to the formation of various transformation products containing nitrogen-oxygen bonds, with nitroethane being a significant product. researchgate.netnih.gov A study on the atmospheric ozonolysis of diethylamine identified N-ethylethanimine as a dominant product, alongside other nitrogen- and oxygen-containing compounds like N-ethylformamide and N,N-diethylhydroxylamine. gdut.edu.cn Theoretical studies using density functional theory (DFT) suggest that the ozonation of aliphatic amines initially involves an oxygen-transfer reaction, followed by a series of reactions that can lead to the formation of nitroalkanes. rsc.org

Photocatalysis: Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) under UV irradiation is another effective AOP. Studies have shown that diethylamine can be degraded through this process. unicamp.br In one study, nitrogen-doped TiO₂ synthesized using diethylamine as a nitrogen source showed superior visible-light photocatalytic activity for the degradation of a dye, suggesting the potential of such materials for remediation. nih.gov Diethylamine itself has also been used as a photosensitizer to enhance the photodegradation of other pollutants like herbicides and PCBs under natural sunlight. epa.govresearchgate.net

Fenton and Fenton-like Processes: The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals, is a powerful AOP for degrading a wide range of organic pollutants, including amines. researchgate.netub.edu While specific studies on the Fenton degradation of this compound are scarce, the process has been shown to be effective for other amines like diethanolamine. researchgate.net A study on the selective catalytic oxidation of diethylamine using a MnOx/CeO₂/ZSM-5 catalyst, which can be considered a Fenton-like system, has also been reported. nih.gov The efficiency of the Fenton process is highly dependent on pH, typically being most effective in acidic conditions. researchgate.net Modified Fenton processes, such as the photo-Fenton process, can enhance the degradation rate and broaden the effective pH range. mdpi.com

Interactive Data Table: Advanced Oxidation Processes for Diethylamine Degradation

Role of Diethylamine Hydrobromide in Biochemical and Biomedical Research

Applications in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, proper sample preparation is a critical step to ensure the quality and accuracy of analytical results. Diethylamine (B46881) hydrobromide and its related free base, diethylamine, have found applications in this preparatory phase, particularly in the extraction and precipitation of proteins.

While specific, standardized protocols detailing the use of diethylamine hydrobromide for protein precipitation are not extensively documented in mainstream proteomics literature, the use of diethylamine offers insights into its potential application. Protein precipitation is a fundamental technique used to concentrate proteins from dilute solutions and to remove interfering substances such as salts, detergents, and lipids that can compromise downstream analytical methods like mass spectrometry.

A study has demonstrated that a 2% diethylamine solution can be an effective solvent for extracting proteins isolated using a mono-phasic solution of phenol and guanidine isothiocyanate, such as in Trizol-based methods nih.gov. This suggests that diethylamine can be a viable alternative to other commonly used solubilizing agents like sodium dodecyl sulfate (SDS) nih.gov. The efficiency of diethylamine in protein extraction from various tissues highlights its utility in proteomics workflows nih.gov. Given that this compound is the salt form, it would likely be used in buffered solutions where the pH is adjusted to leverage the protein precipitating properties of the diethylamine moiety.

The general principle of protein precipitation often involves altering the solvation capacity of the solvent to reduce the solubility of proteins, causing them to aggregate and precipitate. Organic solvents are frequently used for this purpose. The characteristics of diethylamine, such as its miscibility with organic solvents, could be advantageous in developing specific precipitation protocols.

Table 1: General Protein Precipitation Methods

MethodPrecipitating Agent(s)General Principle
Organic Solvent PrecipitationAcetone, Ethanol (B145695), Methanol (B129727)Reduces the dielectric constant of the solution, leading to increased electrostatic attraction between protein molecules.
Acid PrecipitationTrichloroacetic Acid (TCA)Causes proteins to lose their native structure and aggregate.
Salting OutAmmonium (B1175870) SulfateHigh salt concentrations reduce the amount of free water available to solvate the proteins, leading to precipitation.
Polymeric PrecipitationPolyethylene Glycol (PEG)Excludes water from the protein surface, leading to aggregation and precipitation.

While this compound is not listed as a common precipitant, its properties suggest it could be explored within the framework of organic solvent or pH-mediated precipitation methods.

Interaction Studies and Biological Activity

Beyond its use in laboratory techniques, this compound has been identified as a bioactive molecule with potential therapeutic applications. Research has indicated its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) and its ability to modulate key physiological processes like glucose metabolism and inflammation biosynth.com.

This compound has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV) biosynth.com. DPP-IV is a serine exopeptidase that plays a crucial role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is a cornerstone for the treatment of type 2 diabetes mellitus nih.govresearchgate.net.

The inhibition of DPP-IV by this compound positions it as a compound of interest for the management of metabolic disorders biosynth.com. The development of DPP-IV inhibitors, often referred to as "gliptins," has been a significant advancement in diabetes therapy nih.gov.

The biological activity of this compound extends to the modulation of glucose metabolism and inflammation biosynth.com. Its inhibitory effect on DPP-IV directly impacts glucose metabolism by prolonging the action of incretin hormones, which helps to maintain glucose homeostasis nih.govresearchgate.net.

Furthermore, this compound has demonstrated anti-inflammatory activity biosynth.com. One proposed mechanism for this effect is the inhibition of the enzyme cyclooxygenase-2 (COX-2) biosynth.com. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By binding to the active site of COX-2, this compound can inhibit the conversion of arachidonic acid to prostaglandins, thereby reducing pain and inflammation biosynth.com.

Another potential anti-inflammatory mechanism is the inhibition of phospholipase A2 (PLA2) biosynth.com. Inhibition of PLA2 prevents the release of arachidonic acid from cell membranes, which is the precursor for both prostaglandins and leukotrienes, another class of inflammatory mediators biosynth.com.

Table 2: Biological Activities of this compound

Biological TargetEffect of this compoundPotential Therapeutic Outcome
Dipeptidyl Peptidase IV (DPP-IV)InhibitionImproved glucose homeostasis, treatment of type 2 diabetes.
Cyclooxygenase-2 (COX-2)InhibitionReduction of inflammation and pain.
Phospholipase A2 (PLA2)InhibitionReduction of inflammation.

Pharmaceutical Applications

The chemical structure and reactivity of diethylamine make it a valuable building block in organic synthesis, and consequently, it serves as an important intermediate in the production of various pharmaceuticals greenchemindustries.com. This compound, as a salt of diethylamine, can also be utilized in these synthetic pathways, often to improve handling and stability.

Diethylamine is a versatile secondary amine used in the synthesis of a wide range of active pharmaceutical ingredients (APIs) greenchemindustries.com. Its nucleophilic nature allows it to participate in various chemical reactions to form more complex molecules. While direct synthesis routes explicitly starting from this compound are not always detailed in publicly available literature, its role as a precursor is evident from the numerous pharmaceuticals containing the diethylamino moiety.

Examples of drug classes where diethylamine or related dialkylamines are used as intermediates include anesthetics and antihistamines greenchemindustries.com. The diethylamino group can be found in the chemical structures of several approved drugs, highlighting the importance of diethylamine as a synthetic precursor. For instance, the related compound dimethylamine (B145610) is a key intermediate in the synthesis of drugs like diphenhydramine and dimefox wikipedia.org. It is plausible that this compound could be used in similar synthetic strategies for analogous compounds.

Table 3: Examples of Pharmaceuticals with a Diethylamino or Structurally Related Moiety

Drug NameTherapeutic ClassRole of Diethylamine (or related amine) in Synthesis
ProcaineLocal AnestheticDiethylaminoethanol is a key component of the procaine molecule.
NikethamideRespiratory StimulantA derivative of nicotinic acid and diethylamine.
DiethylcarbamazineAnthelminticA piperazine derivative synthesized using diethylamine.
AmitriptylineAntidepressantSynthesized using a reaction involving dimethylamine, a related secondary amine rsc.org.
ChlorpromazineAntipsychoticSynthesis involves the reaction with 3-dimethylaminopropylchloride rsc.org.

The use of diethylamine and its salts as intermediates underscores their significance in the pharmaceutical industry for the creation of a diverse array of therapeutic agents greenchemindustries.com.

Studies in Drug Metabolism and Pharmacokinetics (utilizing deuterated analogues)

In the field of biochemical and biomedical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, isotopically labeled compounds serve as indispensable tools. This compound, in its deuterated form, Diethylamine-d10 hydrobromide, is utilized for such applications. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), provides a subtle yet powerful modification that allows researchers to trace, quantify, and understand the metabolic fate of drug molecules.

The primary application of deuterated analogues like Diethylamine-d10 hydrobromide is in their use as internal standards for quantitative bioanalysis using methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Because the deuterated form is chemically identical to the non-deuterated compound, it co-elutes and ionizes similarly, but is distinguishable by its higher mass. This allows for precise quantification of the parent compound in complex biological matrices like plasma, urine, or tissue homogenates.

Beyond its role as an internal standard, the use of deuterated analogues is centered on the "kinetic isotope effect" (KIE). The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Many drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of a C-H bond as the rate-limiting step. bioscientia.de When a hydrogen atom at a site of metabolism is replaced with deuterium, the rate of this bond cleavage can be significantly slowed.

This deliberate slowing of metabolism can have profound effects on a drug's pharmacokinetic profile. medchemexpress.comnih.govresearchgate.net By impeding metabolic breakdown, deuteration can lead to:

Reduced clearance: The drug is eliminated from the body more slowly.

Increased half-life (t½): The drug remains in the systemic circulation for a longer period.

Altered metabolite profiles: Slower metabolism at one site may allow for other, secondary metabolic pathways to become more prominent, potentially reducing the formation of toxic metabolites. nih.govresearchgate.net

Researchers utilize these principles to investigate how a parent drug or its metabolites, such as diethylamine, are processed in the body. While diethylamine itself is a metabolite of established drugs like disulfiram and lidocaine, the use of its deuterated form can help in precisely mapping these metabolic pathways and quantifying their kinetics.

The insights gained from such studies are critical. For instance, they can guide the development of "deuterated drugs," where the therapeutic agent itself is intentionally deuterated to improve its pharmacokinetic properties, leading to more favorable dosing regimens or a better safety profile. nih.gov The first U.S. Food and Drug Administration-approved deuterated drug, Deutetrabenazine, exemplifies the clinical success of this strategy. nih.govresearchgate.net

Pharmacokinetic ParameterPotential Effect of Deuteration at a Metabolic SiteResearch Implication
Metabolic Clearance (CL)DecreaseSlower elimination of the drug from the body.
Half-life (t½)IncreaseLonger duration of action, potentially allowing for less frequent dosing.
Maximum Concentration (Cmax)IncreaseHigher peak plasma concentration of the drug.
Area Under the Curve (AUC)IncreaseGreater total drug exposure over a dosing interval.
Metabolite FormationDecrease / AlterationReduced formation of specific metabolites, which can decrease toxicity.

Future Research Perspectives and Emerging Applications

Novel Synthetic Methodologies for Diethylamine (B46881) Hydrobromide

The conventional synthesis of Diethylamine hydrobromide involves a straightforward acid-base reaction between diethylamine and hydrobromic acid. smolecule.com Future research, however, is shifting towards optimizing the synthesis of the precursor, diethylamine, to align with principles of green and sustainable chemistry.

Traditionally, diethylamine is produced industrially via the alumina-catalyzed reaction of ethanol (B145695) and ammonia, which also yields ethylamine (B1201723) and triethylamine (B128534) that must be separated. atamanchemicals.comwikipedia.org Alternative laboratory-scale methods, such as the hydrolysis of N,N-diethylformamide or the reaction of ethyl chloride with ammonia, often result in a mixture of primary, secondary, and tertiary amines, necessitating complex purification steps. sciencemadness.org

Novel synthetic strategies are being investigated to overcome these challenges. One area of exploration is the development of more selective catalytic systems that can favor the production of diethylamine, thereby reducing waste and energy consumption associated with separation processes. Another approach involves exploring alternative reaction pathways, such as the "zwittazido cleavage" reaction, which represents a novel rearrangement with unique synthetic advantages. tamu.edu Furthermore, generalized procedures for creating amine hydrochloride salts, which could be adapted for hydrobromide salts, have been developed using reagents like hydroxylamine (B1172632) hydrochloride in ethanol, offering a potentially streamlined, high-yield process. chemicalbook.com The development of cost-effective and environmentally benign methods for producing the diethylamine precursor remains a key goal for the broader application of its derivatives, including this compound. sciencemadness.org

Expanded Catalytic Roles in Sustainable Chemistry

This compound is gaining recognition as a versatile catalyst in organic synthesis, contributing to the goals of sustainable chemistry. guidechem.comum-palembang.ac.id Its application aligns with green chemistry principles such as atom economy and the use of catalytic reagents over stoichiometric ones to minimize waste. um-palembang.ac.idsciltp.comdokumen.pub

Research has demonstrated its effectiveness in specialized reactions. For instance, this compound serves as a catalyst in the acidolysis step during the synthesis of sulfonated poly(p-phenylene)-based ionomers, which are crucial components for polymer electrolyte membranes. rsc.org In this process, it facilitates the conversion of a neopentylsulfonate ester into a sulfonic acid group. rsc.org

A notable emerging application is its use in a catalyst-oxidant system. In combination with Dess-Martin periodinane, this compound functions as an efficient co-catalyst for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.net This reaction proceeds under ambient conditions and offers excellent yields, showcasing the potential of this compound to facilitate complex molecular constructions in an environmentally conscious manner. researchgate.net The ability of amine-based catalysts to participate in a wide variety of organic transformations, including condensations and cyclizations, suggests that the catalytic applications for this compound will continue to expand. tandfonline.com

Advanced Materials Development with this compound Scaffolds

The unique chemical structure of this compound makes it a valuable building block for the creation of advanced functional materials. Its role as a precursor is particularly prominent in the fields of polymer science and electronics. rsc.orgtcichemicals.com

One of the most significant applications is in the development of materials for renewable energy. This compound is used as a precursor for creating organic-inorganic hybrid perovskite materials, which are at the forefront of next-generation solar cell technology. tcichemicals.com The diethylammonium (B1227033) cation can be incorporated into the perovskite crystal lattice, influencing its electronic and physical properties.

In polymer chemistry, it plays a critical role in synthesizing specialized polymers. Researchers have used this compound for the acidolysis of copolymers to create sulfonated poly(p-phenylene)-based materials. rsc.org These sulfonated polymers are designed for use as proton-exchange membranes in fuel cells, demonstrating the compound's utility in energy and materials science. rsc.org The development of such materials is crucial for advancing clean energy technologies.

Application AreaSpecific UseResulting MaterialReference
Electronics Precursor for Organic-Inorganic PerovskitesPerovskite Solar Cell (PSC) Materials tcichemicals.com
Polymer Science Reagent for AcidolysisSulfonated Poly(p-phenylene) Ionomers rsc.org
Organic Synthesis Intermediateα-bromovinyltrimethylsilane sigmaaldrich.comchemicalbook.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and laboratory experiments is providing deeper insights into the properties and reactivity of this compound and its parent amine. This integrated approach is crucial for predicting molecular behavior and designing new applications.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to study the structural and energetic characteristics of ion pairs formed between diethylamine and various protic acids. researchgate.net These studies analyze the strength of hydrogen bonds and predict the thermal properties of the resulting salts, which can then be validated by experimental measurements of phase transition and decomposition temperatures. researchgate.net Such computational work helps to understand why reactions of diethylamine with certain acids yield protic ionic liquids while others form high-melting-point salts. researchgate.net

In another example, the complex chemistry of diethylamine pyrolysis and oxidation has been investigated using a combination of jet-stirred and tubular reactors for experiments and an automatically generated elementary step kinetic model. researchgate.net The model's parameters for decomposition chemistry were derived from quantum chemical calculations, and the simulation results successfully predicted the experimental trends without requiring parameter fitting. researchgate.net This dual approach reveals the critical reaction pathways for the formation of various products. researchgate.net Furthermore, computational and spectroscopic studies have been used to understand reaction mechanisms, such as the polarity inversion of bromine cations in the presence of secondary amines, providing evidence for the role of N-bromoamine intermediates. chemrxiv.org

Research AreaComputational MethodExperimental TechniqueKey FindingsReference
Acid-Base Interactions DFT (B3LYP-GD3/6-31++G(d,p))Thermal Analysis, Viscosity, ConductivityCharacterization of ion pair structures and prediction of resulting salt properties. researchgate.net
Decomposition Chemistry Quantum Chemical Calculations, Kinetic ModelingJet-Stirred Reactor, Tubular ReactorElucidation of important pathways in pyrolysis and oxidation of diethylamine. researchgate.net
Reaction Mechanisms Computational AnalysisNMR, HRMSEvidence for H/Br exchange and the formation of N-bromoamine species in bromination reactions. chemrxiv.org

Emerging Biochemical and Pharmaceutical Targets

This compound is emerging as a compound of interest in biochemical and pharmaceutical research due to its specific biological activities and its utility as a building block in drug synthesis. smolecule.comguidechem.com

A primary identified activity of this compound is its function as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. smolecule.combiosynth.com DPP-IV is a well-established target in the management of metabolic disorders, particularly type 2 diabetes. By inhibiting this enzyme, the compound can potentially modulate glucose metabolism. smolecule.com This specific bioactivity opens avenues for its investigation in the context of metabolic diseases. smolecule.com Research also suggests that it possesses anti-inflammatory properties, which may be linked to its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. biosynth.com

Beyond its direct biological effects, this compound serves as a versatile reagent in pharmaceutical synthesis. guidechem.com The diethylamine moiety is a common structural feature in many active pharmaceutical ingredients (APIs). atamanchemicals.comrsc.org The compound's role as an intermediate allows for the introduction of the diethylamino group into more complex molecules during the drug discovery and development process. guidechem.compubrica.com Its application in synthesizing precursors for other compounds highlights its foundational role in medicinal chemistry. sigmaaldrich.comchemicalbook.com

Q & A

Q. What are the standard methods for synthesizing diethylamine hydrobromide in laboratory settings?

this compound is typically synthesized by reacting diethylamine with hydrobromic acid (HBr) under controlled conditions. The reaction is exothermic and requires careful stoichiometric balancing to avoid side products. Purification often involves recrystallization from ethanol or acetone to achieve high-purity crystalline solids. Researchers must monitor pH and temperature during synthesis to optimize yield .

Q. How can researchers verify the purity of this compound post-synthesis?

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and melting point analysis are critical. For example, NMR can confirm molecular structure by identifying characteristic peaks for the ethyl groups and hydrobromide counterion. Purity >98% is achievable via recrystallization, as validated by chromatographic methods .

Q. What safety protocols are essential when handling this compound?

The compound is corrosive and requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage should be in airtight containers away from moisture and oxidizing agents. Spill management involves neutralization with sodium bicarbonate and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can this compound be used as a catalyst or intermediate in complex organic syntheses?

this compound serves as a Brønsted acid catalyst in reactions such as esterifications or rearrangements. For instance, in the synthesis of heterocycles, it facilitates proton transfer steps. Researchers should design kinetic studies to optimize catalyst loading and reaction time, ensuring reproducibility through controlled experiments .

Q. What experimental design considerations are critical for studying this compound’s solubility in polar solvents?

Solubility studies require systematic variation of solvent polarity (e.g., water, methanol, DMSO) and temperature. Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Data should be analyzed using the van’t Hoff equation to determine thermodynamic parameters. Document solvent purity and degassing procedures to avoid artifacts .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?

Contradictions in NMR or IR spectra may arise from impurities or hydrate formation. Cross-validate results with X-ray crystallography or mass spectrometry. For example, GC-MS with derivatization (e.g., benzenesulfonyl chloride) can confirm molecular identity and detect trace impurities .

Methodological Challenges and Solutions

Q. What are the best practices for validating analytical methods to quantify this compound in mixed matrices?

  • Linearity : Calibrate using a range of 0.001–1 µg/L (R² ≥0.999) .
  • Selectivity : Use GC-MS with a benzenesulfonyl chloride derivative to isolate the analyte from interferents.
  • Precision : Conduct triplicate analyses and report relative standard deviation (RSD <5%) .
ParameterValue/RangeMethod
Linearity (R²)0.999GC-MS
Detection Limit0.001 µg/LCalibration curve
Retention Time17.81 minChromatography

Q. How should researchers design experiments to investigate this compound’s stability under varying humidity conditions?

Accelerated stability studies under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C) are recommended. Monitor degradation via HPLC and Fourier-transform infrared (FTIR) spectroscopy. Use the Arrhenius equation to predict shelf life under standard storage conditions .

Data Interpretation and Contradictions

Q. How can conflicting results in this compound’s reactivity across studies be addressed?

Re-evaluate reaction conditions (e.g., solvent polarity, catalyst purity) and replicate experiments with standardized protocols. Meta-analyses of literature data can identify trends or outliers. For instance, discrepancies in catalytic efficiency may stem from trace metal impurities in reagents .

Q. What strategies are effective for optimizing this compound’s role in multi-step syntheses?

Use design of experiments (DoE) to assess variables like temperature, stoichiometry, and solvent choice. Response surface methodology (RSM) can model interactions between parameters. Document intermediate characterization (e.g., NMR, TLC) to ensure reaction progress .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.